molecular formula C15H15N5O2 B2789700 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034325-61-4

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No. B2789700
CAS RN: 2034325-61-4
M. Wt: 297.318
InChI Key: MIZWUJBWYKRNDS-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. In

Mechanism Of Action

The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide has been found to have various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and inhibit the growth of cancer cells. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further study.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide. One direction is to further study its potential as an anti-cancer agent, particularly in vivo. Another direction is to investigate its potential as an anti-inflammatory agent in human clinical trials. Additionally, its mechanism of action could be further studied to optimize its use in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide involves a multistep process that includes the reaction of 4-chlorobenzoyl chloride with 1H-pyrrole-1-acetic acid to form 4-chlorobenzoyl-1H-pyrrole-1-acetic acid. This intermediate is then reacted with 4-amino-1,2,3-triazole to form N-(2-(4-chlorobenzoyl)-1H-pyrrole-1-acetyl)-4-amino-1,2,3-triazole. The final step involves the reaction of N-(2-(4-chlorobenzoyl)-1H-pyrrole-1-acetyl)-4-amino-1,2,3-triazole with sodium hydride and acetyl chloride to form N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide has been found to have potential applications in various fields of scientific research. It has been studied for its potential as an anti-cancer agent, with promising results in inhibiting the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent, with results showing a reduction in inflammation in animal models.

properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c21-14(11-19-8-3-4-9-19)16-7-10-20-15(22)12-5-1-2-6-13(12)17-18-20/h1-6,8-9H,7,10-11H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZWUJBWYKRNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide

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